6-Iodo-1H-benzimidazole;hydrochloride
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Overview
Description
6-Iodo-1H-benzimidazole;hydrochloride is a halogenated derivative of benzimidazole, a heterocyclic aromatic organic compound Benzimidazole derivatives are known for their wide range of biological activities and are used in various pharmaceutical applications
Mechanism of Action
Target of Action
It’s known that benzimidazole derivatives, which 6-iodo-1h-benzimidazole;hydrochloride is a part of, have a broad range of biological activities . They can interact with various enzymes and receptors in the body, contributing to their diverse therapeutic uses .
Mode of Action
Benzimidazole derivatives are known to interact with their targets in a way that can lead to changes in cellular processes . The specific interactions and resulting changes would depend on the particular targets involved.
Biochemical Pathways
Given the broad range of activities associated with benzimidazole derivatives, it’s likely that multiple pathways could be affected, leading to various downstream effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Iodo-1H-benzimidazole;hydrochloride typically involves the iodination of benzimidazole. One common method is the electrophilic aromatic substitution reaction, where benzimidazole is treated with iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an acidic medium to facilitate the formation of the iodo derivative.
Electrophilic Aromatic Substitution:
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
6-Iodo-1H-benzimidazole;hydrochloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The benzimidazole ring can be oxidized to form benzimidazole N-oxide derivatives.
Reduction: The iodine atom can be reduced to form the corresponding hydrogenated benzimidazole.
Common Reagents and Conditions
-
Nucleophilic Substitution
Reagents: Amines, thiols, alkoxides
Conditions: Basic medium, elevated temperature
Products: Substituted benzimidazoles
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Oxidation
Reagents: Oxidizing agents (e.g., m-chloroperbenzoic acid)
Conditions: Room temperature
Products: Benzimidazole N-oxide derivatives
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Reduction
Reagents: Reducing agents (e.g., sodium borohydride)
Products: Hydrogenated benzimidazole
Scientific Research Applications
6-Iodo-1H-benzimidazole;hydrochloride has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds with potential anticancer, antiviral, and antimicrobial activities.
Biological Studies: The compound is used in studies to understand the role of halogenated benzimidazoles in biological systems, including their interactions with enzymes and receptors.
Chemical Biology: It serves as a probe to study the mechanisms of action of benzimidazole derivatives in cellular processes.
Material Science: The compound is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
5-Iodo-1H-benzimidazole: Similar to 6-Iodo-1H-benzimidazole;hydrochloride but with the iodine atom at the 5-position.
2-Iodo-1H-benzimidazole: The iodine atom is at the 2-position, which can lead to different chemical and biological properties.
4-Iodo-1H-benzimidazole: The iodine atom is at the 4-position, affecting the compound’s reactivity and interactions.
Uniqueness
This compound is unique due to the specific positioning of the iodine atom at the 6-position, which can influence its electronic distribution and steric effects. This positioning can result in distinct chemical reactivity and biological activity compared to other iodinated benzimidazoles.
Properties
IUPAC Name |
6-iodo-1H-benzimidazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5IN2.ClH/c8-5-1-2-6-7(3-5)10-4-9-6;/h1-4H,(H,9,10);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNHROVIVJVKSFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1I)NC=N2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClIN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.49 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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